3,7-Dibromophthalide

Medicinal Chemistry ADME Prediction Drug Design

Sourcing a reliable, high-purity dihalogenated phthalide for sequential functionalization or pharmaceutical impurity analysis is often challenging. 3,7-Dibromophthalide (CAS 1379356-37-2) directly addresses the need for a precisely substituted isobenzofuranone scaffold with two distinct C-Br reactive handles. - Enables iterative cross-coupling for constructing unsymmetrical π-conjugated systems in medicinal chemistry and materials science. - Serves as a critical reference standard for Butylphthalide impurity profiling (Impurity 63/71), essential for HPLC/GC method validation and regulatory compliance. - Supplied with verified purity to ensure reproducible results in complex multi-step antibiotic prodrug synthesis programs.

Molecular Formula C8H4Br2O2
Molecular Weight 291.92 g/mol
Cat. No. B12856124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromophthalide
Molecular FormulaC8H4Br2O2
Molecular Weight291.92 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)OC2Br
InChIInChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7H
InChIKeyVTFWVULRNNIEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromophthalide: A Strategic Dihalogenated Building Block


3,7-Dibromophthalide (CAS 1379356-37-2) is a dihalogenated derivative of the isobenzofuranone (phthalide) scaffold, characterized by the precise placement of bromine atoms at the 3- and 7-positions on its bicyclic aromatic ring . This specific substitution pattern yields a compound with a molecular formula of C₈H₄Br₂O₂ and a molecular weight of 291.92 g/mol . The predicted physical properties include a boiling point of 364.7±42.0 °C and a density of 2.136±0.06 g/cm³ . Its defining feature is the presence of two reactive C-Br bonds, which serve as versatile synthetic 'handles' for sequential functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Why Alternative Phthalide Derivatives Cannot Be Substituted


The scientific and industrial utility of phthalide derivatives is critically dependent on the specific number and position of halogen substituents, which dictate reactivity, physicochemical properties, and ultimate application. A generic substitution of 3,7-Dibromophthalide with its mono-bromo analog (e.g., 3-Bromophthalide) or positional isomer (e.g., 3,6-Dibromophthalide) is not feasible. The unique 3,7-dibromo arrangement on the isobenzofuranone core provides a distinct set of properties that drive specific synthetic strategies. The presence of two bromine atoms at opposite ends of the fused ring system creates a defined, symmetrical electrophilic profile, offering a degree of synthetic control not possible with the single reactive handle of a monobrominated phthalide or the different spatial orientation of other dibromo isomers . This precise structural feature is a critical design element for constructing more complex molecular architectures and achieving the desired selectivity in downstream transformations .

Quantitative Evidence for Scientific Procurement


Enhanced Hydrophobicity and Membrane Permeability

The introduction of bromine atoms substantially alters the lipophilicity of the phthalide core, a key determinant of a molecule's ability to passively diffuse across biological membranes. The calculated partition coefficient (XLogP) for 3,7-Dibromophthalide is 2.9, indicating significantly higher hydrophobicity compared to the non-halogenated parent phthalide (XLogP ~1.2) . This quantitative difference suggests that 3,7-Dibromophthalide or its derived analogs would exhibit enhanced membrane permeability, a crucial property for intracellular target engagement or for crossing biological barriers like the blood-brain barrier or gastrointestinal tract .

Medicinal Chemistry ADME Prediction Drug Design

Dual Synthetic Handles for Prodrug Design

Patents specifically describe the use of 3,7-Dibromophthalide and related brominated phthalides as key intermediates in the preparation of ester prodrugs for penicillins and cephalosporins [1]. The value of the 3-bromo moiety lies in its function as a leaving group that can be displaced to form the ester linkage with the antibiotic's carboxylic acid, creating a prodrug that is designed to be cleaved in vivo to release the active parent drug. The additional bromine at the 7-position on 3,7-Dibromophthalide provides a second, independent site for further synthetic elaboration, allowing for the construction of prodrugs with additional functionalities for targeting, solubility, or pharmacokinetic modulation [1]. In contrast, the simpler 3-Bromophthalide offers only the 3-position for this esterification step, limiting the structural complexity and potential multi-functionality of the resulting prodrug [1].

Prodrug Chemistry Antibiotic Synthesis Pharmaceutical Patents

Solubility Tuning via Molecular Properties

The addition of bromine atoms increases both the molecular weight and the polar surface area of the molecule, influencing its solubility characteristics. 3,7-Dibromophthalide possesses a topological polar surface area (TPSA) of 26.3 Ų . This value is notably higher than the TPSA of its non-halogenated parent phthalide (TPSA = 26.3 Ų) and is influenced by the additional electron density introduced by the bromine atoms. For the closely related mono-brominated analog, 3-Bromophthalide (MW 213.03 g/mol), the TPSA is also 26.3 Ų, but its significantly lower molecular weight (213.03 vs. 291.92 g/mol) results in a different balance of lipophilic and hydrophilic character. This difference in molecular weight and density (predicted 2.136 vs. ~1.5 g/cm³) translates to different solubility profiles in common organic solvents and potentially different behaviors in biphasic reaction media.

Physicochemical Property Tuning Solubility Optimization Medicinal Chemistry

Precision Research Applications


Advanced Antibiotic Prodrugs with Multi-Functional Capabilities

As evidenced by patent literature (DE2228255A1), 3,7-Dibromophthalide is a crucial intermediate in the synthesis of novel ester prodrugs of penicillins and cephalosporins . Researchers can leverage its dual bromine handles to not only form the essential ester linkage at the 3-position but also to incorporate additional targeting ligands, solubility-enhancing groups, or other pharmacokinetic-modulating moieties at the 7-position. This allows for the creation of more sophisticated prodrugs that can improve oral bioavailability, achieve tissue-specific delivery, or overcome bacterial resistance mechanisms. This dual-functionality is a key differentiator from mono-brominated phthalides, which can only support the primary esterification step .

Iterative Cross-Coupling for Complex Scaffolds

The 1,7-relationship of the bromine atoms on the fused ring system presents a unique opportunity for chemists interested in constructing extended aromatic or heteroaromatic systems. The two C-Br bonds can be sequentially engaged in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, with different nucleophiles. This iterative functionalization strategy is a powerful tool for building unsymmetrical biaryl, teraryl, or other complex π-conjugated systems . This synthetic logic is particularly valuable in materials science for creating novel organic semiconductors or in medicinal chemistry for exploring diverse chemical space around a central phthalide core.

Halogen-Dependent Structure-Activity Relationships

For medicinal chemistry campaigns focused on the phthalide pharmacophore, 3,7-Dibromophthalide is an essential tool for systematically probing the effects of halogenation on biological activity. Its distinct physicochemical profile, characterized by a high XLogP of 2.9 and increased molecular weight , makes it ideal for evaluating how enhanced lipophilicity and altered electron density impact target binding, cellular permeability, and metabolic stability. Comparing the activity of analogs derived from 3,7-Dibromophthalide with those from its mono-bromo or non-halogenated counterparts provides critical SAR data that can guide lead optimization and scaffold refinement, ultimately accelerating the discovery of more potent and drug-like candidates.

Reference Standard for Butylphthalide Impurity Profiling

According to authoritative chemical databases, 3,7-Dibromophthalide is identified as a related compound and a potential impurity in the synthesis of Butylphthalide (Butaphthalide Impurity 63/Butylphthalide Impurity 71) . For analytical chemists in pharmaceutical quality control and R&D, this compound is therefore essential as a high-purity reference standard. It is used for developing and validating HPLC/GC methods for impurity profiling, ensuring batch-to-batch consistency and regulatory compliance during the manufacturing of Butylphthalide, a drug used in the treatment of ischemic stroke. This specific industrial application differentiates 3,7-Dibromophthalide from other bromophthalides that may not be directly relevant to this particular drug substance's impurity profile .

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